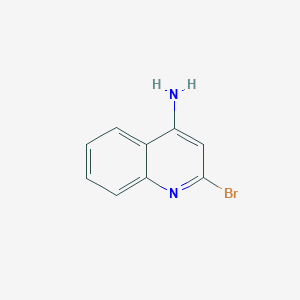

2-Bromoquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXIORVMZVFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630868 | |

| Record name | 2-Bromoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-35-1 | |

| Record name | 2-Bromoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoquinolin-4-amine: Current Knowledge and Data Gaps

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available chemical and structural information for 2-Bromoquinolin-4-amine (CAS Number: 36825-35-1). Despite its potential as a building block in medicinal chemistry and drug discovery, publicly accessible data on its detailed chemical properties, experimental protocols, and biological activity is notably scarce. This document presents the confirmed foundational information and highlights the significant gaps in the scientific literature, providing a clear perspective for researchers interested in this compound.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound featuring a quinoline core. The structure is characterized by a bromine atom substituted at the 2-position and an amine group at the 4-position of the quinoline ring.

Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36825-35-1 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Data

A thorough search of scientific databases and chemical literature did not yield specific experimental protocols for the synthesis, purification, or analysis of this compound. While general synthetic strategies for 4-aminoquinolines are known, a detailed, validated procedure for this specific isomer is not publicly documented.[4][5]

Similarly, comprehensive spectral data, which is crucial for structural confirmation and quality control, is not available in the public domain. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: No published IR spectra.

-

Mass Spectrometry (MS): No published mass spectra.

The absence of this fundamental data presents a significant challenge for researchers wishing to work with this compound, as it necessitates de novo synthesis and characterization without reference standards.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. While the broader class of quinoline derivatives is known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, these general activities cannot be directly attributed to this specific, understudied isomer.[6][7] Studies on the cytotoxicity of various substituted 4-aminoquinolines have been conducted, but this compound was not included in these investigations.[6]

Logical Workflow for Future Research

Given the significant data gaps, a logical workflow for future research on this compound would involve the following steps:

Caption: Proposed workflow for the investigation of this compound.

Conclusion

This compound remains a poorly characterized compound within the broader family of quinoline derivatives. The lack of fundamental chemical data, experimental protocols, and biological activity studies presents both a challenge and an opportunity for the scientific community. The synthesis, purification, and thorough characterization of this molecule are essential first steps to unlocking its potential in drug discovery and other areas of chemical research. This guide underscores the need for foundational research to fill the existing knowledge gaps and to enable the future exploration of this compound's properties and applications.

References

- 1. 36825-35-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound , 97% , 36825-35-1 - CookeChem [cookechem.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromoquinolin-4-amine from 4-hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Bromoquinolin-4-amine, a valuable scaffold in medicinal chemistry, starting from the readily available 4-hydroxyquinoline. The described synthetic pathway involves a three-step process: chlorination of the starting material, regioselective bromination of the quinoline core, and subsequent amination to yield the final product. This document is intended to be a practical resource, offering detailed experimental procedures, quantitative data where available, and clear visual representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 4-hydroxyquinoline is most effectively achieved through a three-step sequence. This strategy leverages established transformations in quinoline chemistry to ensure high yields and purity of the final product. The proposed pathway is as follows:

-

Chlorination: Conversion of 4-hydroxyquinoline to 4-chloroquinoline using a standard chlorinating agent.

-

Bromination: Introduction of a bromine atom at the 2-position of the quinoline ring to yield 2-bromo-4-chloroquinoline.

-

Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to afford the target compound, this compound.

An alternative pathway involving the initial bromination of 4-hydroxyquinoline followed by chlorination and amination is also plausible and is discussed herein.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of this compound.

Step 1: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline

This initial step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom using phosphorus oxychloride (POCl₃), a common and efficient reagent for this transformation.[1][2][3][4][5]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinoline (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully and slowly, pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinoline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

| Reagent/Solvent | Molar Ratio (to 4-hydroxyquinoline) | Key Parameters |

| Phosphorus oxychloride (POCl₃) | 5.0 - 10.0 | Reflux, 4-6 hours |

| N,N-Dimethylformamide (DMF) | Catalytic (e.g., 0.1) | Catalyst |

Step 2: Synthesis of 2-Bromo-4-chloroquinoline

The regioselective bromination of 4-chloroquinoline at the 2-position is a critical step. While direct bromination can lead to a mixture of products, a plausible route involves the bromination of an activated quinoline species. An alternative and potentially more controlled approach involves the bromination of the starting 4-hydroxyquinoline, followed by chlorination.

Methodology (via Bromination of 4-hydroxyquinoline):

-

Dissolve 4-hydroxyquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

To this solution, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at room temperature while stirring.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 2-bromo-4-hydroxyquinoline.

-

This intermediate can then be chlorinated using the protocol described in Step 1 to yield 2-bromo-4-chloroquinoline.

| Reagent/Solvent | Molar Ratio (to 4-hydroxyquinoline) | Key Parameters |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 | Room Temperature, 12-24 hours |

| Glacial Acetic Acid | Solvent | - |

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution to replace the chlorine atom at the 4-position with an amino group. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position for nucleophilic attack.

Methodology:

-

In a sealed pressure vessel, dissolve 2-bromo-4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add a concentrated aqueous solution of ammonia (e.g., 28-30%) in large excess.

-

Optionally, a copper(I) oxide catalyst (e.g., 0.05 equivalents) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (e.g., 0.1 equivalents) can be added to facilitate the reaction.[6]

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

| Reagent/Solvent | Molar Ratio (to 2-bromo-4-chloroquinoline) | Key Parameters |

| Concentrated Ammonia | Large Excess | 120-150 °C, 12-24 hours |

| Copper(I) oxide (optional) | 0.05 | Catalyst |

| N,N'-Dimethylethylenediamine (optional) | 0.1 | Ligand |

| Ethanol | Solvent | - |

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 4-Hydroxyquinoline | 4-Chloroquinoline | POCl₃, DMF | 85-95 |

| 2a | 4-Hydroxyquinoline | 2-Bromo-4-hydroxyquinoline | NBS, Acetic Acid | 60-75 |

| 2b | 2-Bromo-4-hydroxyquinoline | 2-Bromo-4-chloroquinoline | POCl₃, DMF | 80-90 |

| 3 | 2-Bromo-4-chloroquinoline | This compound | NH₃, (Cu₂O) | 50-70 |

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clear understanding of the synthetic process, the following diagrams illustrate the overall experimental workflow and the key chemical transformations.

References

Spectroscopic Profile of 2-Bromoquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoquinolin-4-amine, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by comparative analysis with structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the limited availability of directly published complete spectral data for this compound, the following tables summarize the predicted values based on the analysis of related structures, including 2-bromoquinoline, 4-aminoquinoline, and various bromo- and amino-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2-8.4 | d | H-5 |

| ~7.8-8.0 | d | H-8 |

| ~7.6-7.8 | t | H-7 |

| ~7.4-7.6 | t | H-6 |

| ~6.5-6.7 | s | H-3 |

| ~6.0-6.5 (broad s) | s | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C-4 |

| ~150-152 | C-2 |

| ~148-150 | C-8a |

| ~130-132 | C-7 |

| ~128-130 | C-5 |

| ~124-126 | C-6 |

| ~122-124 | C-4a |

| ~118-120 | C-8 |

| ~100-105 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1650-1600 | Strong | N-H bend (scissoring) of the primary amine |

| 1600-1450 | Medium to Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1350-1250 | Strong | C-N stretch (aromatic amine)[1] |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| ~600-500 | Medium to Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and isotopic distribution.

| m/z Value | Interpretation |

| 222/224 | Molecular ion peak [M]⁺ and [M+2]⁺, showing a characteristic ~1:1 isotopic pattern for bromine. |

| 143 | Fragment ion corresponding to the loss of Br. |

| 116 | Further fragmentation of the quinoline ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

-

Ionization: For ESI, the sample solution is introduced into the ion source where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

2-Bromoquinolin-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinolin-4-amine, a halogenated derivative of the quinoline scaffold, is a versatile building block in medicinal chemistry and materials science. Quinoline and its analogues are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a summary of the biological activities of structurally related compounds. Furthermore, it outlines experimental protocols for the evaluation of its cytotoxic effects and discusses potential mechanisms of action, supported by logical diagrams, to facilitate further research and drug development endeavors.

Chemical Properties and Identification

This compound, also known as 4-Bromoquinolin-2-amine, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36825-32-8 | |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Light yellow to brown solid | |

| Melting Point | 137-138 °C | |

| Boiling Point | 359 °C | |

| Density | 1.649 g/cm³ |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-amino-4-hydroxyquinoline. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis from 2-Amino-4-hydroxyquinoline

Materials:

-

2-Amino-4-hydroxyquinoline

-

Phosphorus oxybromide (POBr₃)

-

Phosphorus tribromide (PBr₃)

-

2 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

-

Methanol

-

Chloroform

Procedure:

-

To a pressure tube, add 2-amino-4-hydroxyquinoline (1.0 eq).

-

Add phosphorus oxybromide (2.0 eq) and phosphorus tribromide (excess, as solvent).

-

Seal the pressure tube and heat the reaction mixture to 150 °C for 19 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a 2 M aqueous sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Wash the resulting solid with hexane to remove non-polar impurities.

-

Purify the crude product by silica gel column chromatography using a gradient elution of methanol in chloroform to yield 4-bromoquinolin-2-amine.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a range of pharmacological activities. These compounds are recognized as "privileged scaffolds" in medicinal chemistry.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of bromoquinoline and aminoquinoline derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication.

| Compound Class | Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Brominated Methoxyquinolines | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma) | 15.0 - 26.4 | [1] |

| 2-Morpholino-4-anilinoquinolines | HepG2 (human liver cancer) | 8.50 - 12.76 | |

| 8-Hydroxyquinoline Derivatives | Hela, HCT 116, MCF-7 (human breast cancer) | 4.12 - 30.98 | |

| 4-Anilinoquinoline Derivatives | Human colon, lung, ovarian, and breast cancer cells | 0.0015 - 0.0039 | [2] |

Note: The IC₅₀ values presented are for structurally related compounds and not for this compound itself. These values serve to illustrate the potential biological activity of this class of compounds.

Antimicrobial Activity

Potential Mechanisms of Action

The biological effects of quinoline derivatives can be attributed to several mechanisms of action. Two of the most prominent are the inhibition of topoisomerase enzymes and the modulation of kinase signaling pathways.

Inhibition of Topoisomerase and DNA Gyrase

Many quinoline-based compounds function as topoisomerase inhibitors. In cancer cells, they can stabilize the covalent complex between topoisomerases (like Topo I and Topo II) and DNA, leading to DNA strand breaks and subsequent apoptosis. In bacteria, the inhibition of DNA gyrase and topoisomerase IV prevents DNA supercoiling and decatenation, ultimately leading to bacterial cell death.

Kinase Inhibition

The quinoline scaffold is also a key component in the design of kinase inhibitors. These molecules can bind to the ATP-binding pocket of specific kinases, preventing their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a variety of in vitro assays can be employed. A fundamental and widely used method is the MTT assay for determining cytotoxicity.

MTT Cytotoxicity Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical transformations. While further investigation is required to elucidate its specific biological activities and mechanisms of action, the extensive research on related quinoline derivatives provides a strong rationale for its potential as a bioactive molecule. The experimental protocols and conceptual frameworks presented in this guide are intended to support and stimulate future research into this promising compound.

References

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromoquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the introduction of amino and bromo functional groups at the 2- and 4-positions, respectively, offers unique opportunities for further chemical modification and exploration of its pharmacological potential. This technical guide provides a comprehensive overview of the core physical properties of 2-amino-4-bromoquinoline, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical characteristics of 2-amino-4-bromoquinoline are fundamental to its handling, formulation, and development as a potential therapeutic agent. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 137-138 °C | [1] |

| Boiling Point | 359 °C | [1] |

| Density | 1.649 g/cm³ | [1] |

| Flash Point | 171 °C | [1] |

| pKa (Predicted) | 5.01 ± 0.50 | |

| Storage | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring system and the amine protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amino group. Protons on the pyridine ring, particularly those adjacent to the nitrogen and bromine, are expected to appear at a lower field (higher ppm) compared to those on the benzene ring. The amino protons will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the 2-amino-4-bromoquinoline molecule. The carbon atom attached to the bromine (C4) is expected to be significantly deshielded and appear at a lower field. The carbon atom bearing the amino group (C2) will also be influenced. Carbons in the aromatic rings will resonate in the typical downfield region for sp² hybridized carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Spectral Features:

-

N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C=N and C=C Stretching: The quinoline ring will show aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

-

N-H Bending: The bending vibration of the amino group will likely be observed around 1600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected UV-Vis Spectral Features: The UV-Vis spectrum of 2-amino-4-bromoquinoline is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the quinoline aromatic system. The presence of the amino and bromo substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The solvent used for the analysis can also influence the position of these absorption bands.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physical properties of 2-amino-4-bromoquinoline.

Synthesis of 2-Amino-4-bromoquinoline

A common synthetic route to 2-amino-4-bromoquinoline involves the bromination of 2-aminoquinolin-4-ol.[1]

Materials:

-

2-Aminoquinolin-4-ol

-

Phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentoxide (P₂O₅)

-

Ethyl acetate

-

2 M Sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel for column chromatography

-

Methanol

-

Chloroform

Procedure:

-

In a pressure tube, combine 2-aminoquinolin-4-ol, phosphorus oxybromide, and phosphorus tribromide.

-

Seal the pressure tube and heat the reaction mixture at 150 °C for approximately 19 hours under a nitrogen atmosphere.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a 2 M aqueous sodium hydroxide solution.

-

Extract the product into ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Wash the resulting solid with hexane to remove non-polar impurities and dry under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of methanol and chloroform to yield 2-amino-4-bromoquinoline.[1]

Melting Point Determination

The melting point can be determined using a standard melting point apparatus.[2][3][4][5]

Procedure:

-

Finely powder a small amount of the dried 2-amino-4-bromoquinoline sample.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis Protocols

-

Dissolve 5-10 mg of 2-amino-4-bromoquinoline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

FT-IR Spectroscopy: [8][9][10][11][12]

-

Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for a thin solid film method, dissolve a small amount of the sample in a volatile solvent (e.g., methylene chloride), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[8]

-

Record the FT-IR spectrum using an FT-IR spectrometer.

UV-Vis Spectroscopy: [13][14][15]

-

Prepare a stock solution of 2-amino-4-bromoquinoline in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

Biological Activity and Signaling Pathways

While specific studies detailing the mechanism of action of 2-amino-4-bromoquinoline are limited, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16][17][18][19][20][21][22][23]

Substituted quinolines have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[16][17] The general structure of 2-amino-4-bromoquinoline, with its potential for hydrogen bonding and halogen interactions, suggests it could be a candidate for interacting with the active sites of various enzymes and receptors involved in cellular signaling pathways. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 2-amino-4-bromoquinoline.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 2-amino-4-bromoquinoline. The tabulated data, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this compound. The synthesis and characterization workflows, visualized using DOT language, provide a clear and logical guide for the preparation and analysis of this promising molecule. Further investigation into its spectroscopic properties and biological activities will be crucial in unlocking its full potential in the field of drug development.

References

- 1. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. benchchem.com [benchchem.com]

- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Bromoquinolin-4-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 2-Bromoquinolin-4-amine

A foundational understanding of the basic physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| Melting Point | 137-138 °C | [1][5][6] |

| Appearance | Light yellow to brown solid | [3][5] |

| pKa (Predicted) | 5.01 ± 0.50 | [3][5] |

| Storage | 2–8 °C under inert gas (nitrogen or Argon) | [3][5][6] |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development.[7] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability for poorly soluble compounds.[8][9]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol details the steps to determine the thermodynamic solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[10]

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.[11]

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to reach equilibrium.[9] Preliminary studies may be needed to determine the time required to reach equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[9]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[10]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the solubility data for this compound could be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | Data not available | Data not available |

| 0.1 N HCl | 25 | Data not available | Data not available |

| PBS (pH 7.4) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| DMSO | 25 | Data not available | Data not available |

| Water | 37 | Data not available | Data not available |

| PBS (pH 7.4) | 37 | Data not available | Data not available |

Workflow for Solubility Determination

Stability Assessment

Evaluating the stability of a compound under various stress conditions is a crucial component of drug development, providing insights into its degradation pathways and informing storage and formulation strategies.[13] A stability-indicating HPLC method is essential for separating the parent compound from any potential degradation products.[14]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general approach to assessing the stability of this compound under different stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)[10]

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber with controlled light and temperature[15]

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Hydrolytic Stability:

-

Acidic: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a specified period.

-

Basic: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat for a specified period.

-

Neutral: Mix the stock solution with purified water and heat (e.g., at 60 °C) for a specified period.

-

-

Oxidative Stability: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a specified period.

-

Thermal Stability: Expose a solid sample and a solution of this compound to dry heat in an oven (e.g., at 80 °C) for a specified period.

-

Photostability: Expose a solid sample and a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[15] A dark control should be run in parallel.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

-

Data Analysis: Monitor the chromatograms for any new peaks corresponding to degradation products. Calculate the percentage of degradation of this compound by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Data Presentation: Hypothetical Stability Data

The results of the stability studies can be summarized in the following table format.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Observations |

| 0.1 N HCl | 24 h | 60 | Data not available | e.g., Number of degradation peaks |

| 0.1 N NaOH | 24 h | 25 | Data not available | e.g., Number of degradation peaks |

| Water | 24 h | 60 | Data not available | e.g., Number of degradation peaks |

| 3% H₂O₂ | 24 h | 25 | Data not available | e.g., Number of degradation peaks |

| Dry Heat (Solid) | 48 h | 80 | Data not available | e.g., Change in appearance |

| Photostability | 7 days | 25 | Data not available | e.g., Change in appearance |

Workflow for Stability Testing

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for the shake-flask solubility method and forced degradation studies, along with the structured data presentation formats and workflow diagrams, offer a comprehensive approach to thoroughly characterizing this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of this compound for its potential therapeutic applications.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-bromoquinolin-2-amine | CAS 36825-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [chemicalbook.com]

- 6. 36825-32-8 CAS MSDS (2-AMINO-4-BROMOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rheolution.com [rheolution.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. benchchem.com [benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. ema.europa.eu [ema.europa.eu]

The Isomeric Landscape of Bromoquinolin-4-amine: A Technical Guide to Basic Properties and Experimental Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the isomers of bromoquinolin-4-amine, focusing on their basic properties and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are working with or interested in the physicochemical properties of substituted quinolines.

Introduction to Bromoquinolin-4-amine Isomers

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom and an amino group at the 4-position of the quinoline ring system gives rise to a series of positional isomers, each with distinct electronic and steric properties. Understanding the basicity of these isomers is crucial, as it governs their pharmacokinetic and pharmacodynamic profiles, including their absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

The possible positional isomers of bromoquinolin-4-amine, where a single bromine atom is substituted on the quinoline ring, are:

-

2-Bromoquinolin-4-amine

-

3-Bromoquinolin-4-amine

-

5-Bromoquinolin-4-amine

-

6-Bromoquinolin-4-amine

-

7-Bromoquinolin-4-amine

-

8-Bromoquinolin-4-amine

Basic Properties: pKa Values and the Influence of Bromine Substitution

The basicity of the bromoquinolin-4-amine isomers is a critical physicochemical parameter. It is influenced by two key nitrogen atoms: the endocyclic quinoline ring nitrogen and the exocyclic 4-amino group. The pKa value of the parent compound, 4-aminoquinoline, is approximately 9.16 for the protonation of the quinoline ring nitrogen. The introduction of a bromine atom, an electron-withdrawing group, is expected to decrease the basicity (lower the pKa) of these isomers compared to 4-aminoquinoline. This effect is due to the inductive and resonance effects of the bromine, which reduce the electron density on the nitrogen atoms, making them less likely to accept a proton.

The magnitude of this effect depends on the position of the bromine atom relative to the nitrogen atoms. For instance, a bromine atom on the pyridine ring (positions 2 and 3) is expected to have a more pronounced effect on the quinoline nitrogen's basicity due to proximity. Conversely, a bromine atom on the benzene ring (positions 5, 6, 7, and 8) will have a more remote influence, though still significant.

| Isomer | Predicted pKa (Quinoline N) | Predicted pKa (4-Amino Group) | Reference |

| 4-Aminoquinoline (Parent Compound) | 9.16 (experimental) | - | [1] |

| This compound | Not Available | Not Available | |

| 3-Bromoquinolin-4-amine | Not Available | Not Available | |

| 5-Bromoquinolin-4-amine | Not Available | Not Available | |

| 6-Bromoquinolin-4-amine | Not Available | Not Available | |

| 7-Bromoquinolin-4-amine | Not Available | Not Available | |

| 8-Bromoquinolin-4-amine | Not Available | Not Available |

Note: The lack of comprehensive experimental data highlights an area for future research. The predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. The following are detailed methodologies for two common and reliable experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 1-5 mg of the bromoquinolin-4-amine isomer and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to limited aqueous solubility.

-

Dilute the solution with deionized, CO2-free water to a final volume of 50 mL in a thermostatted titration vessel. The final concentration should be in the range of 0.1-1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a titrant delivery tube into the analyte solution.

-

Gently stir the solution with a magnetic stirrer and purge with an inert gas (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO2.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa range.

-

Add the titrant in small, precise increments (e.g., 0.01-0.05 mL) and record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point(s), from which the half-equivalence point(s) can be calculated.

-

Specialized software can be used to perform non-linear regression analysis of the titration data to refine the pKa values.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum changes with protonation state.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 12).

-

Ensure that the ionic strength of all buffer solutions is kept constant by adding a background electrolyte (e.g., KCl).

-

-

Preparation of Analyte Solutions:

-

Prepare a stock solution of the bromoquinolin-4-amine isomer in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0).

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each of the buffered analyte solutions at a constant temperature.

-

Also, record the spectrum of a blank solution (buffer only) for each pH value.

-

-

Data Analysis:

-

Correct the absorbance of each analyte solution by subtracting the absorbance of the corresponding blank.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The data can be fitted to the Henderson-Hasselbalch equation or analyzed using specialized software to determine the pKa value with high precision.

-

Application in Drug Discovery Workflow

Bromoquinolin-4-amine isomers often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antimalarial and anticancer agents.[2] The following diagram illustrates a generalized workflow for the utilization of these isomers in a drug discovery pipeline.

This workflow begins with a library of the bromoquinolin-4-amine isomers, which are then subjected to various chemical modifications to generate a diverse set of derivatives. These derivatives are subsequently screened in high-throughput assays against specific biological targets. Promising "hits" are identified and then undergo lead optimization, where structure-activity relationships are established to improve potency, selectivity, and pharmacokinetic properties. The most promising candidates then advance to preclinical studies.

Conclusion

The isomers of bromoquinolin-4-amine represent a valuable class of compounds for chemical synthesis and drug discovery. Their basicity is a key determinant of their chemical behavior and biological activity. This guide has outlined the structural diversity of these isomers, the principles governing their basicity, detailed experimental protocols for pKa determination, and their potential application in a drug discovery context. Further experimental investigation into the pKa values of all isomers is warranted to provide a more complete understanding of their physicochemical properties and to guide the rational design of new molecules with desired biological functions.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolinamines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1834, quinoline and its derivatives have a rich history intertwined with the development of modern therapeutics.[1] From the historical use of quinine as the first effective treatment for malaria to the broad-spectrum antibacterial activity of the fluoroquinolones, this structural motif has consistently yielded compounds with potent and diverse pharmacological activities.[1][2] Substituted quinolinamines, in particular, have emerged as a versatile class of compounds with applications spanning antimicrobial, anticancer, antimalarial, and antiprotozoal therapies.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of substituted quinolinamines, with a focus on the experimental methodologies and quantitative data that underpin their development.

Historical Milestones

The journey of quinolinamines in medicine began with the discovery of quinine's antimalarial properties. This naturally occurring alkaloid, extracted from the bark of the Cinchona tree, was the mainstay of malaria treatment for centuries.[1] The quest for synthetic alternatives during World War II led to the development of numerous quinoline-based antimalarials, including chloroquine and primaquine, which are substituted 4-aminoquinolines and 8-aminoquinolines, respectively.[1] This early success spurred further investigation into the therapeutic potential of this scaffold. The subsequent discovery of nalidixic acid, a quinolone carboxylic acid, in the 1960s ushered in the era of quinolone antibiotics.[4] Extensive structure-activity relationship (SAR) studies on this early lead compound led to the development of the highly successful fluoroquinolone class of antibacterials, such as ciprofloxacin.[1] In recent decades, research has expanded to explore the anticancer, antiviral, and neuroprotective properties of substituted quinolinamines, making it a continually evolving and promising area of drug discovery.[5]

Synthetic Strategies

The synthesis of the quinoline core and the subsequent introduction of amine substituents can be achieved through a variety of classical and modern synthetic methods.

Classical Methods for Quinoline Ring Synthesis

Several named reactions have been instrumental in the synthesis of the quinoline scaffold:

-

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. It is a valuable method for the synthesis of unsubstituted quinoline.[1]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.

-

Friedländer Synthesis: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of a base or acid catalyst.

Modern Synthetic Approaches

More recent methods often employ transition-metal catalysis to achieve greater efficiency and functional group tolerance:

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation to introduce the amino group onto a pre-formed quinoline ring, often a 4-chloroquinoline derivative.[6]

-

Copper-Catalyzed Reactions: Copper catalysts have also been employed for the synthesis of quinolines through multicomponent reactions.[7]

A general workflow for the synthesis of substituted 4-aminoquinolines is depicted below.

Caption: General workflow for the synthesis of substituted 4-aminoquinolines.

Experimental Protocols

General Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol describes a common method for the synthesis of a substituted 4-aminoquinoline.[8]

-

Reaction Setup: A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is placed in a round-bottom flask.

-

Heating: The reaction mixture is heated to 120–130 °C with continuous stirring.

-

Reaction Monitoring: The temperature is maintained for 6–8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Work-up: After completion, the reaction mixture is cooled to room temperature.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

-

Characterization: The structure of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.[8]

Therapeutic Applications and Quantitative Data

Substituted quinolinamines have demonstrated a wide array of therapeutic activities. The following sections summarize their key applications and present quantitative data on their efficacy.

Antimicrobial Activity

Quinolone antibiotics, a class of substituted quinolinamines, are potent inhibitors of bacterial DNA synthesis.[4] Their mechanism of action involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[1][9] This leads to the arrest of DNA replication and ultimately, bacterial cell death.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Quinolone Derivatives against Bacterial Strains

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |

| Ciprofloxacin | 0.25 - 1 | 0.12 - 0.5 | 0.008 - 0.06 | 0.25 - 1 | [10] |

| Norfloxacin | 0.5 - 2 | 0.25 - 1 | 0.06 - 0.25 | 1 - 4 | [10] |

| Compound 5p | 4 - 16 | 8 - 32 | 4 - 32 | >64 | [10] |

| Compound 5m | 4 - 16 | 8 - 32 | >64 | >64 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

- 12. woah.org [woah.org]

The Profound Depths of Bromoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoquinoline alkaloids, a specialized class of marine natural products, have garnered significant attention within the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. These nitrogen-containing heterocyclic compounds are predominantly found in marine invertebrates, with sponges of the order Verongiida, especially those from the genera Pseudoceratina and Aplysina, being a primary source. The unique chemical structures of these alkaloids, characterized by a quinoline core substituted with one or more bromine atoms, are derived from bromotyrosine precursors. This in-depth technical guide provides a comprehensive overview of the natural occurrence of bromoquinoline alkaloids, detailing their isolation, quantitative analysis, biosynthetic origins, and the signaling pathways they are known to influence.

Natural Occurrence and Quantitative Data

Bromoquinoline and related bromo-alkaloids are significant secondary metabolites produced by various marine sponges. Their presence is believed to be a form of chemical defense against predation and microbial fouling. The concentration and diversity of these compounds can vary depending on the sponge species, geographical location, and environmental conditions. While precise quantitative data for bromoquinoline alkaloids as a percentage of dry weight is scarce in the literature, their biological potency is well-documented through cytotoxicity assays.

Below are tables summarizing the cytotoxic activity of several bromotyrosine-derived alkaloids, which include precursors and structurally related compounds to bromoquinolines, isolated from marine sponges. This data provides a quantitative measure of their potential as anticancer agents.

Table 1: Cytotoxicity of Bromotyrosine-Derived Alkaloids from Marine Sponges

| Compound Name | Marine Sponge Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Aeroplysinin-1 | Pseudoceratina durissima | MRSA | <32 µg/mL | [1] |

| Aplysamine 7 | Pseudoceratina verrucosa | HeLa, PC3 | Not specified | [2] |

| Pseudoceralidinone A | Pseudoceratina verrucosa | HeLa, PC3 | Not specified | [2] |

| Ma'edamine A | Suberea sp. | c-erbB-2 kinase | 6.7 µg/mL | [3] |

| L1210 (murine leukemia) | 4.3 µg/mL | [3] | ||

| KB (epidermal carcinoma) | 5.2 µg/mL | [3] | ||

| Tauroacidin A & B | Hymeniacidon sp. | EGFR, c-erbB-2 kinase | 20 µg/mL | [3] |

| Subereamollines C & D | Fascaplysinopsis reticulata | Jurkat | 0.88 (for Cpd 19) | [4] |

| Aplysinin A & B | Aplysina lacunosa | KB-31, FS4-LTM, MCF-7 | Mild to moderate | [5] |

Table 2: Cytotoxicity of Various Marine Sponge-Derived Alkaloids

| Compound Class | Compound Name(s) | Marine Sponge Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Aaptamine Alkaloids | Aaptamine, Isoaaptamine, Demethylaaptamine | Aaptos suberitoides | HeLa | 15, 3.1, 1.4 µg/mL | [6] |

| Bromotyrosine Alkaloids | Aplyzanzine B, Anomoian B | Jaspis sp., Bubaris sp., Hexadella sp. | A549, HT-29, MDA-MB-231 | 6.1, 1.6, 7.8 | [7] |

| Ma'edamines C & D | Suberea sp. | L1210 | Selective cytotoxicity | [7] | |

| Psammaplysene C & D | Psammoclemma sp. | Not specified | Potent | [7] | |

| Dibrominated Alkaloid | Aerothionin | Suberea sp. | HeLa | 29 | [6] |

| Guanidine Alkaloids | Unguiculin A, B, C | Monanchora sp. | KB | 0.2, 0.08, 0.03 | [6] |

Experimental Protocols

The isolation and purification of bromoquinoline alkaloids from marine sponges typically involve a multi-step process combining extraction, fractionation, and chromatography. A generalized protocol for bioassay-guided fractionation is outlined below.

General Protocol for Bioassay-Guided Isolation of Cytotoxic Bromoquinoline Alkaloids

-

Collection and Preparation of Sponge Material:

-

Collect the marine sponge (e.g., Pseudoceratina sp.) and freeze-dry the specimen to preserve the chemical integrity of the metabolites.

-

Grind the lyophilized sponge material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a sequential solvent extraction of the powdered sponge material with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH). This initial step separates compounds based on their general polarity.

-

Concentrate each solvent extract under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Bioassay-Guided Fractionation:

-

Screen the crude extracts for cytotoxic activity against a panel of cancer cell lines (e.g., HeLa, PC3, A549) using a standard cell viability assay such as the MTT or SRB assay.

-

Select the most active crude extract (often the DCM or MeOH extract) for further fractionation.

-

Subject the active extract to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) using a silica gel or C18 stationary phase. Elute with a stepwise gradient of solvents with increasing polarity (e.g., a gradient of n-hexane/ethyl acetate or methanol/water).

-

Collect the fractions and test each for cytotoxicity.

-

-

Purification of Active Fractions:

-

Further purify the most active fractions from the previous step using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Monitor the elution profile using a photodiode array (PDA) detector to observe the UV-Vis spectra of the eluting compounds, which can be characteristic for certain chromophores found in these alkaloids.

-

Collect the individual peaks as pure compounds.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key indicator for the presence and number of bromine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure and stereochemistry of the alkaloid.

-

-

Visualizations: Pathways and Workflows

Proposed Biosynthetic Pathway of Bromoquinoline Alkaloids

The biosynthesis of bromoquinoline alkaloids in marine organisms is not fully elucidated but is believed to originate from the amino acid L-tryptophan. The quinoline ring is thought to be formed through the condensation of an anthranilic acid derivative with a malonyl-CoA extender unit, followed by cyclization and subsequent modifications such as bromination.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromotyrosine alkaloids from the Australian marine sponge Pseudoceratina verrucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitors from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2-Bromoquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the characterization of 2-Bromoquinolin-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting its structural, electronic, and spectroscopic properties. This document details the established protocols for such calculations, from geometry optimization to the analysis of molecular orbitals and vibrational modes. The presented methodologies are based on established computational studies of similar quinoline derivatives, offering a robust framework for future in-silico research. The guide also specifies the format for data presentation and visualizes key workflows to ensure clarity and reproducibility.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific functional groups, such as a bromine atom and an amine group, can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. This compound is one such derivative of interest. Theoretical calculations offer a cost-effective and efficient means to elucidate its fundamental properties, providing insights that can guide further experimental work and drug design efforts.

This guide provides a detailed overview of the theoretical methodologies used to compute the properties of this compound.

Theoretical Calculation Methodology

The primary computational tool for this type of investigation is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis